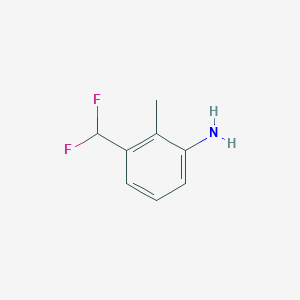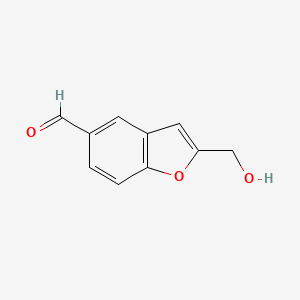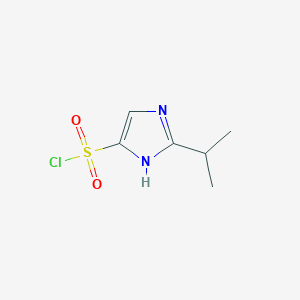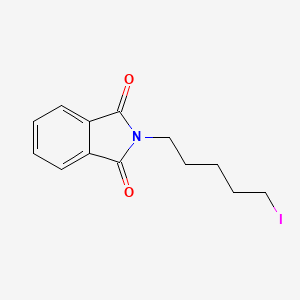
2-(5-Iodopentyl)isoindole-1,3-dione
描述
2-(5-Iodopentyl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound features an isoindole-1,3-dione core with a 5-iodopentyl substituent. Isoindole-1,3-dione derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Iodopentyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with a primary amine, followed by iodination. One common method includes the condensation of phthalic anhydride with 5-iodopentylamine in the presence of a suitable solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often employs large-scale condensation reactions. The process involves the use of phthalic anhydride and primary amines, followed by purification steps to isolate the desired product .
化学反应分析
Types of Reactions: 2-(5-Iodopentyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form more complex derivatives or reduction to remove the iodine substituent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted isoindole-1,3-dione derivatives.
Oxidation Reactions: Products include oxidized isoindole-1,3-dione derivatives with additional functional groups.
Reduction Reactions: Products include deiodinated isoindole-1,3-dione derivatives.
科学研究应用
2-(5-Iodopentyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive isoindole-1,3-dione derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and polymer additives.
作用机制
The mechanism of action of 2-(5-Iodopentyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the isoindole-1,3-dione core .
相似化合物的比较
Phthalimide: The parent compound of 2-(5-Iodopentyl)isoindole-1,3-dione, widely used in organic synthesis.
N-Substituted Isoindole-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.
Halogenated Isoindole-1,3-diones: Compounds with different halogen atoms, such as chlorine or bromine, instead of iodine.
Uniqueness: this compound is unique due to the presence of the 5-iodopentyl substituent, which imparts distinct chemical reactivity and potential biological activity compared to other isoindole-1,3-dione derivatives .
属性
IUPAC Name |
2-(5-iodopentyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYGXYYFZGAWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



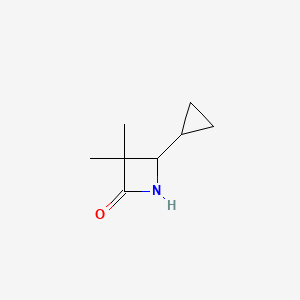
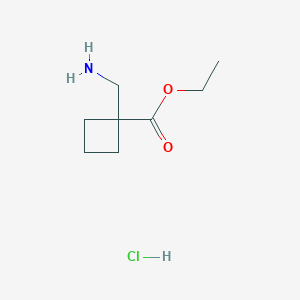
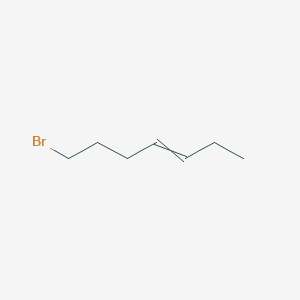
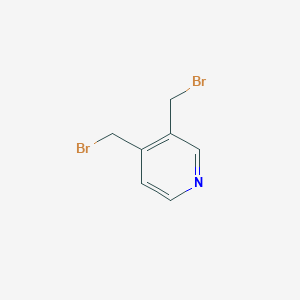
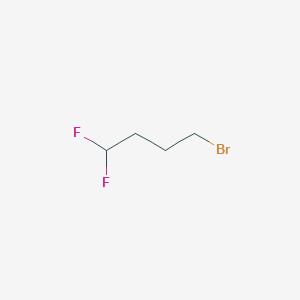
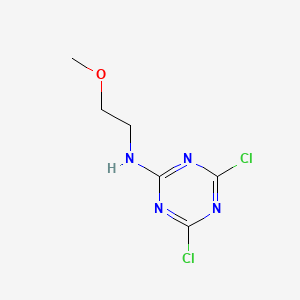

![[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1442821.png)
